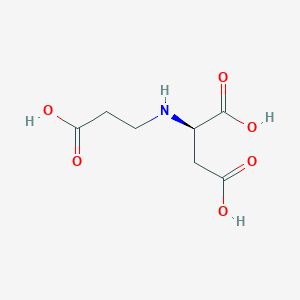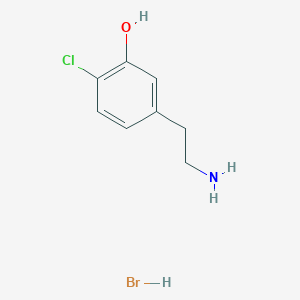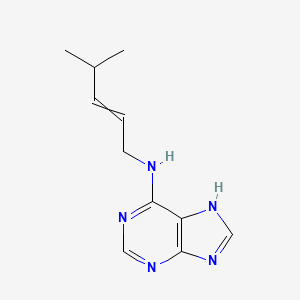
1,1-Dimethoxy-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-1,2-dihydroacenaphthylene is a chemical compound derived from acenaphthene, a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes two methoxy groups attached to a dihydroacenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethoxy-1,2-dihydroacenaphthylene typically involves the reaction of acenaphthene with methanol in the presence of a catalyst. One efficient method involves the use of a molecularly defined nickel (II) complex as a catalyst. The reaction proceeds via the direct condensation of methanol with paraformaldehyde under mild and neutral conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the oxidation of methanol to formaldehyde, followed by condensation with methanol using an acid catalyst. This method is favored for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxy-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives.
Scientific Research Applications
1,1-Dimethoxy-1,2-dihydroacenaphthylene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions. These interactions can influence various biochemical pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Acenaphthene: A precursor to 1,1-Dimethoxy-1,2-dihydroacenaphthylene, used in similar applications.
Acenaphthylene: Another derivative of acenaphthene with distinct chemical properties.
1,2-Dihydroacenaphthylene: A related compound with similar structural features but different reactivity.
Uniqueness: this compound is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Properties
CAS No. |
192214-32-7 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,2-dimethoxy-1H-acenaphthylene |
InChI |
InChI=1S/C14H14O2/c1-15-14(16-2)9-11-7-3-5-10-6-4-8-12(14)13(10)11/h3-8H,9H2,1-2H3 |
InChI Key |
CVZYJIFUOLESFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2=CC=CC3=C2C1=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)

![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)


![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)

